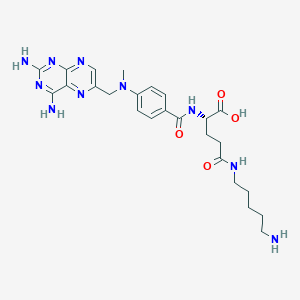

N-(5-Aminopentyl) Methotrexate Amide

Übersicht

Beschreibung

N-(5-Aminopentyl) Methotrexate Amide: is a derivative of Methotrexate, a well-known chemotherapeutic agent. This compound is particularly notable for its enhanced bioactivity and potency compared to Methotrexate. It is used as a fluorescent probe to study the transport of drugs across cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopentyl) Methotrexate Amide typically involves the reaction of Methotrexate with 5-aminopentylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at an elevated temperature to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at temperatures below -15°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-Aminopentyl) Methotrexate Amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amide group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Fluorescent Probing:

N-(5-Aminopentyl) Methotrexate Amide serves as a fluorescent probe to study drug transport across cell membranes. Its ability to be visualized using fluorescence microscopy allows researchers to track interactions with cellular components in real-time, facilitating the understanding of drug dynamics and cellular uptake mechanisms.

Biology

Cellular Studies:

In biological research, this compound is employed to visualize drug transport and binding to plasma membranes. By binding to cellular structures, it influences various cellular processes, including signaling pathways and gene expression. Its fluorescent properties enable detailed studies of these interactions, providing insights into cellular metabolism and function.

Medicine

Therapeutic Investigations:

Due to its enhanced bioactivity compared to traditional Methotrexate, this compound is being investigated for potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), similar to MTX, which leads to the suppression of cell division and has implications for treating neoplastic diseases .

Targeted Drug Delivery:

Recent studies have focused on using this compound in targeted drug delivery systems. For instance, it can be incorporated into polymeric nanoscale carriers that mediate the delivery of MTX to specific tissues or tumors, thereby enhancing therapeutic efficacy while minimizing systemic toxicity . The development of such systems aims to improve the pharmacokinetics of MTX by prolonging its half-life and reducing adverse effects associated with conventional administration routes .

Industry

Quality Control Applications:

this compound is suitable for use in analytical method development and quality control applications in pharmaceutical testing. Its unique properties make it an essential reagent for ensuring the purity and consistency of drug formulations .

Case Studies and Research Findings

-

Fluorescence Microscopy Studies:

Researchers have utilized this compound in fluorescence microscopy to observe its binding dynamics on cell membranes, providing insights into how drugs are transported within cells. -

Nanoparticle Drug Delivery:

A study demonstrated that encapsulating MTX derivatives like this compound within lipid-based nanoparticles significantly increased their efficacy against cancer cells while reducing systemic toxicity compared to free MTX administration . -

Pharmacokinetic Assessments:

Investigations into the pharmacokinetics of this compound revealed that its modified structure allows for better absorption and prolonged action within biological systems, enhancing its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of N-(5-Aminopentyl) Methotrexate Amide involves its binding to specific molecular targets within cells. It inhibits the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division . This inhibition leads to the suppression of cell proliferation, making it effective in cancer treatment. Additionally, the compound promotes the release of adenosine, which has anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Methotrexate: The parent compound, widely used in chemotherapy.

Aminopterin: An analogue of Methotrexate with similar therapeutic applications.

Amethopterin: Another analogue with comparable properties.

Uniqueness: N-(5-Aminopentyl) Methotrexate Amide is unique due to its enhanced bioactivity and potency compared to Methotrexate. Its ability to act as a fluorescent probe for studying drug transport further distinguishes it from other similar compounds .

Biologische Aktivität

N-(5-Aminopentyl) Methotrexate Amide is a derivative of Methotrexate (MTX), a well-established chemotherapeutic agent. This compound has garnered attention due to its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment and drug delivery systems. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its ability to inhibit dihydrofolate reductase (DHFR), similar to MTX, thereby affecting folate metabolism and cellular proliferation. Its structural modifications enhance its binding affinity and bioavailability, making it a promising candidate for further research in drug delivery and therapeutic applications.

The primary mechanism of action involves the inhibition of DHFR, which is crucial for the reduction of dihydrofolates to tetrahydrofolates. This inhibition disrupts the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Key Mechanisms:

- Inhibition of DHFR : Prevents the conversion of dihydrofolate to tetrahydrofolate.

- Disruption of Nucleotide Synthesis : Affects both DNA and RNA synthesis, inhibiting cell division.

- Fluorescent Properties : Allows visualization of drug transport across cell membranes, facilitating studies on cellular uptake and metabolism.

Biological Activity

This compound exhibits significant biological activity across various cellular models. Its enhanced properties compared to MTX include improved cellular uptake and reduced cytotoxicity towards normal cells while maintaining efficacy against cancerous cells.

Table 1: Comparative Biological Activity of this compound vs. Methotrexate

| Parameter | This compound | Methotrexate (MTX) |

|---|---|---|

| DHFR Inhibition IC50 | Lower (more potent) | Higher |

| Cellular Uptake Efficiency | Increased | Standard |

| Cytotoxicity to Normal Cells | Reduced | Higher |

| Fluorescence Visualization | Yes | No |

Research Findings

Recent studies have highlighted the potential applications of this compound in both cancer therapy and drug delivery systems.

- Cancer Treatment : Research indicates that this compound can effectively suppress tumor growth in various cancer models. For instance, in lung carcinoma cell lines, it demonstrated approximately seven-fold greater antiproliferative activity compared to free MTX formulations .

- Drug Delivery Systems : The compound's ability to serve as a fluorescent probe has facilitated studies on drug transport mechanisms across cellular membranes. This characteristic is particularly valuable in understanding how drugs interact with target cells and can lead to improved therapeutic strategies.

-

Case Studies :

- A study involving collagen-induced arthritis models showed that MTX-loaded nanoparticles (which may include derivatives like this compound) significantly reduced inflammatory cytokines compared to free MTX treatments .

- Another investigation into the pharmacokinetics of methotrexate analogs found that structural modifications could enhance bioavailability while minimizing side effects associated with traditional MTX therapy .

Eigenschaften

IUPAC Name |

(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRNPWYHGNQALD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436353 | |

| Record name | MTX-DAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136672-64-5 | |

| Record name | MTX-DAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.